Butylamine, N-methyl-4-(o-phenoxyphenoxy)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butylamine, N-methyl-4-(o-phenoxyphenoxy)-, hydrochloride is a chemical compound with the molecular formula C17-H21-N-O2.Cl-H and a molecular weight of 307.85 . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of Butylamine, N-methyl-4-(o-phenoxyphenoxy)-, hydrochloride involves several steps. The synthetic route typically includes the reaction of butylamine with N-methyl-4-(o-phenoxyphenoxy) to form the desired compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and yield.
Analyse Chemischer Reaktionen
Butylamine, N-methyl-4-(o-phenoxyphenoxy)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific solvents and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Butylamine, N-methyl-4-(o-phenoxyphenoxy)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological studies to understand its effects on different biological systems.
Industry: It is used in the production of various industrial products and materials.
Wirkmechanismus
The mechanism of action of Butylamine, N-methyl-4-(o-phenoxyphenoxy)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Butylamine, N-methyl-4-(o-phenoxyphenoxy)-, hydrochloride can be compared with other similar compounds, such as:
- N-Methyl-4-(octyloxy)-m-anisidine hydrochloride
- N-Methyl-4-(o-(phenylthio)phenoxy)butylamine hydrochloride
These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of this compound lies in its specific molecular structure and the resulting chemical and biological properties .
Eigenschaften
CAS-Nummer |
100482-76-6 |
---|---|
Molekularformel |
C17H22ClNO2 |
Molekulargewicht |
307.8 g/mol |
IUPAC-Name |
N-methyl-N-(2-phenoxyphenoxy)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H21NO2.ClH/c1-3-4-14-18(2)20-17-13-9-8-12-16(17)19-15-10-6-5-7-11-15;/h5-13H,3-4,14H2,1-2H3;1H |
InChI-Schlüssel |
DGENWOZYNWFADU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(C)OC1=CC=CC=C1OC2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.